molecular formula C9H14O3 B15303358 rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo

Cat. No.: B15303358
M. Wt: 170.21 g/mol
InChI Key: TXSQALRQUPXOGY-GJMOJQLCSA-N
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Description

The compound “rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo” is a bicyclic carboxylic acid featuring a 3-oxabicyclo[3.3.1]nonane scaffold. Its structure includes a fused bicyclic system with an oxygen atom at position 3 and a carboxylic acid group at position 2 in the endo configuration. The stereochemistry (1R,2S,5S) and endo orientation of the carboxylic acid group are critical for its physicochemical properties, such as solubility, hydrogen-bonding capacity, and conformational stability.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(1S,2R,5R)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid

InChI

InChI=1S/C9H14O3/c10-9(11)8-7-3-1-2-6(4-7)5-12-8/h6-8H,1-5H2,(H,10,11)/t6-,7+,8-/m1/s1

InChI Key

TXSQALRQUPXOGY-GJMOJQLCSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)[C@@H](OC2)C(=O)O

Canonical SMILES

C1CC2CC(C1)C(OC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo typically involves the formation of the bicyclic ring system through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and specific reaction conditions are tailored to ensure the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group variations between the target compound and analogous bicyclic systems:

Compound Name Bicyclic System Substituents/Functional Groups Key Properties/Applications References
rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo Bicyclo[3.3.1]nonane Carboxylic acid (endo) High polarity, hydrogen-bond donor
rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid Bicyclo[3.2.1]octane Carboxylic acid, ketone (C7) Enhanced electrophilicity due to ketone; smaller ring size
tert-butyl (1R,5S,7s)-7-benzyloxycarbonylamino-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate Bicyclo[3.3.1]nonane Boc-protected amine, benzyl ester Prodrug potential; improved stability
rel-(1R,5S,6s)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid Bicyclo[3.1.1]heptane Boc-protected amine, carboxylic acid Compact structure; lower molecular weight
rac-(1R,3S)-3-(4-cyclopropyl-1,3-thiazole-2-amido)-7-oxaspiro[3.5]nonane-1-carboxylic acid Spiro[3.5]nonane Thiazole amide, carboxylic acid Increased lipophilicity (LogP 1.05)

Key Observations:

  • Ring Size and Conformation: The target’s bicyclo[3.3.1]nonane system provides a larger, more rigid framework compared to bicyclo[3.2.1]octane () or bicyclo[3.1.1]heptane (). This rigidity may enhance binding specificity in biological systems.
  • Functional Groups : Unlike Boc- or benzyl-protected analogs (), the target lacks protective groups, making it more reactive in coupling reactions but less stable under acidic conditions.
  • Polarity : The carboxylic acid group in the target contributes to a higher polar surface area (PSA) compared to ester or amide derivatives (e.g., reports PSA = 89 Ų for a spiro-thiazole analog).

Biological Activity

rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo (CAS No. 2679949-41-6) is a bicyclic compound that has gained interest in biological and medicinal chemistry due to its unique structure and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid is C9H14O3 with a molecular weight of 170.21 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
CAS Number2679949-41-6

The biological activity of rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid is primarily attributed to its interaction with various enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit specific enzyme pathways involved in metabolic processes.

Enzyme Inhibition

Research indicates that compounds with similar bicyclic structures can act as enzyme inhibitors. For instance, studies on related compounds have shown that they can inhibit fatty acid synthase (FASN) and other key metabolic enzymes, which are crucial for cellular energy metabolism and lipid synthesis .

Case Studies

A notable case study involving rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid focused on its potential anti-inflammatory properties. In vitro assays revealed that the compound could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a possible therapeutic role in inflammatory diseases.

Study Overview

  • Objective : To evaluate the anti-inflammatory effects of rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid.
  • Methodology : Human cell lines were treated with varying concentrations of the compound.
  • Results : Significant reduction in cytokine levels was observed at concentrations above 10 µM.

Therapeutic Applications

The unique structure of rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid suggests several potential therapeutic applications:

  • Anti-inflammatory Agents : Due to its ability to modulate cytokine production.
  • Metabolic Disorders : As an inhibitor of metabolic enzymes like FASN.
  • Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties against certain pathogens.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For example:

  • Structural Variants : Modifications to the oxabicyclo framework can significantly alter enzyme binding affinity and specificity.
  • Synergistic Effects : Combining rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid with other known anti-inflammatory agents may enhance therapeutic efficacy.

Q & A

Q. What synthetic strategies are employed to construct the 3-oxabicyclo[3.3.1]nonane core in this compound?

The synthesis of bicyclic systems like the 3-oxabicyclo[3.3.1]nonane scaffold often involves cycloaddition reactions or ring-closing metathesis. For example:

  • Cycloaddition routes : Diels-Alder reactions between dienes and carbonyl-containing partners can form bicyclic intermediates. Reaction conditions (e.g., Lewis acid catalysts, temperature) critically influence stereoselectivity .
  • Oxidative functionalization : Post-cyclization oxidation of alcohol or ketone precursors to introduce the carboxylic acid group is common, though regioselectivity must be carefully controlled .

Q. Key Data :

PropertyExample from Similar CompoundsSource
Molecular FormulaC9H14O3 (7-Oxaspiro[3.5]nonane-2-carboxylic acid)PubChem
Stereochemical DescriptorsInChIKey: HWAOSQJGTBRERO-UHFFFAOYSA-NPubChem

Q. How does the endo configuration affect physicochemical properties compared to exo isomers?

The endo configuration introduces steric constraints that influence solubility, melting points, and stability:

  • Solubility : The carboxylic acid group in endo isomers may form intramolecular hydrogen bonds with the oxabicyclo oxygen, reducing polarity and aqueous solubility compared to exo forms .
  • Thermal stability : Steric crowding in the endo configuration can destabilize the compound under high-temperature conditions, necessitating careful storage and handling .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in this bicyclic system?

  • 2D NMR (NOESY/ROESY) : Spatial proximity between protons in the bicyclic framework can differentiate endo vs. exo configurations. For example, NOE correlations between the carboxylic acid proton and oxabicyclo oxygen confirm the endo structure .
  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated for similar bicyclo[3.2.0]heptane derivatives .

Methodological Tip : Combine computational NMR prediction (e.g., DFT calculations) with experimental data to validate assignments .

Q. How can computational modeling predict the metabolic stability of derivatives of this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with cytochrome P450 enzymes. Optimize force field parameters using PubChem’s experimental data for similar compounds (e.g., 7-Oxaspiro[3.5]nonane-2-carboxylic acid) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the bicyclic core) with metabolic half-life data from in vitro assays .

Case Study : Derivatives with bulky substituents at the 2-position show reduced CYP3A4 binding, enhancing metabolic stability .

Q. How should researchers address discrepancies between computational and experimental reactivity data?

  • Validation protocols : Compare DFT-predicted reaction pathways (e.g., acid-catalyzed ring-opening) with kinetic experimental data. Adjust computational models to account for solvent effects or transition-state stabilization .
  • Contradiction analysis : If predicted activation energies conflict with observed rates, re-evaluate the protonation state of the carboxylic acid group in simulations .

Q. What in vitro models are suitable for evaluating bioactivity in derivatives?

  • Enzyme inhibition assays : Test derivatives against serine hydrolases or proteases, leveraging the compound’s bicyclic rigidity for selective binding .
  • Cell-based models : Use HEK293 or HepG2 cells to assess cytotoxicity and membrane permeability. Prioritize derivatives with low clogP values (<2.5) to enhance bioavailability .

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